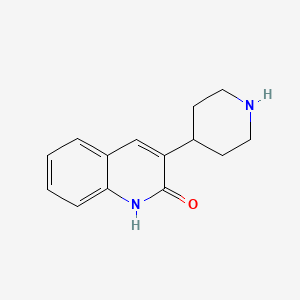
3-(Piperidin-4-YL)quinolin-2(1H)-one
Cat. No. B1603449
M. Wt: 228.29 g/mol
InChI Key: KNBOBBCYHBUEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06344449B1
Procedure details


A mixture of 8.6 g (0.0387 mol) of 3-(4-pyridinyl)-2(1H)-quinolone, 1.2 1 of ethanol, 39 ml (0.039 mol) of 1N hydrochloric acid and 8.0 g of 10% palladium/charcoal was hydrogenated at a temperature of 40° C. until about 0.08 mol of hydrogen had been taken up. The mixture was freed from catalyst, the filtrate was evaporated down in vacuo, the residue was taken up in 200 ml of water and made ammoniacal. Common salt was added up to saturation point and the mixture was continuously extracted with dichloromethane using a perforator. The dichloromethane phase was evaporated down, the residue remaining was separated from by-products by chromatography over silica gel using FM1 as eluant. The appropriate fractions were combined, freed from solvent, dissolved in a little isopropanol and converted with ethanolic hydrogen chloride solution into the hydrochloride. Colourless crystals. Yield: 2.68 g (26.2% of theory).
Name
3-(4-pyridinyl)-2(1H)-quinolone
Quantity
8.6 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[C:8](=[O:17])[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:3][CH:2]=1.Cl.[H][H]>[Pd].C(O)C>[NH:1]1[CH2:2][CH2:3][CH:4]([C:7]2[C:8](=[O:17])[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:5][CH2:6]1
|
Inputs


Step One
|
Name
|
3-(4-pyridinyl)-2(1H)-quinolone
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C=1C(NC2=CC=CC=C2C1)=O
|
|
Name
|
|
|
Quantity
|
39 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated down in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Common salt was added up to saturation point
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was continuously extracted with dichloromethane using a perforator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane phase was evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue remaining was separated from by-products by chromatography over silica gel using FM1 as eluant
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a little isopropanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1CCC(CC1)C=1C(NC2=CC=CC=C2C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
